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Compound of Interest
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In the landscape of next-generation immuno-oncology targets, Hematopoietic Progenitor

Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1

(MAP4K1), has emerged as a critical negative regulator of T-cell activation. Inhibition of HPK1

is a promising strategy to enhance anti-tumor immunity. This guide provides a comparative

preclinical overview of two investigational HPK1 inhibitors: PF-07265028, developed by Pfizer,

and PRJ1-3024, from Zhuhai Yufan Biotechnologies.

Both PF-07265028 and PRJ1-3024 are orally bioavailable small molecules designed to block

the kinase activity of HPK1, thereby preventing downstream immunosuppressive signaling and

promoting a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes.[1] While

both compounds are advancing through clinical trials, the publicly available preclinical data for

PF-07265028 is more extensive, largely stemming from a detailed publication in the Journal of

Medicinal Chemistry. In contrast, preclinical information for PRJ1-3024 is primarily derived from

high-level summaries on the company's website and presentations at scientific conferences.

Mechanism of Action: Targeting the HPK1 Signaling
Pathway
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions

as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR engagement,

HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76,

leading to their ubiquitination and degradation. This dampens the T-cell activation signal. By

inhibiting HPK1, both PF-07265028 and PRJ1-3024 aim to sustain TCR signaling, leading to
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enhanced T-cell proliferation, cytokine production, and ultimately, a more potent anti-tumor

immune response.

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
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HPK1 Signaling Pathway and Point of Intervention.

Quantitative Data Comparison
The following tables summarize the available quantitative preclinical data for PF-07265028. At

present, directly comparable quantitative preclinical data for PRJ1-3024 has not been publicly

disclosed in similar detail.

Table 1: In Vitro Potency and Cellular Activity of PF-
07265028

Parameter Assay Species Value

Biochemical Potency
HPK1 Enzymatic

Assay (IC50)
Human 0.23 nM

Cellular Activity
pSLP-76 (S376)

Inhibition (IC50)
Human PBMCs 17 nM

IL-2 Production EC50

(αCD3 stimulation)
Human PBMCs 19 nM

Data extracted from Gallego, R. A., et al. (2024). Discovery of PF-07265028, A Selective Small

Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer.

Journal of Medicinal Chemistry.

Table 2: Kinase Selectivity of PF-07265028
Kinase % Inhibition at 1 µM

MAP4K2 (GCK) <50%

MAP4K3 (GLK) <50%

MAP4K5 (KHS) <50%

MINK1 <50%

TNIK <50%
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PF-07265028 demonstrated high selectivity for HPK1 against a panel of 395 kinases. The table

highlights its selectivity against closely related MAP4K family members. Data from Gallego, R.

A., et al. (2024).

Table 3: Pharmacokinetic Profile of PF-07265028 in
Preclinical Species

Species Route
Dose
(mg/kg)

T1/2 (h)
Cmax
(ng/mL)

AUClast
(ng*h/mL)

Bioavaila
bility (%)

Mouse IV 1 2.1 - 1060 -

PO 10 3.1 2400 12600 119

Rat IV 1 3.8 - 1100 -

PO 10 5.3 1600 11300 103

Dog IV 0.5 4.8 - 1340 -

PO 1 5.8 390 3500 52

Data extracted from Gallego, R. A., et al. (2024).

PRJ1-3024 Preclinical Overview
While specific quantitative data is not available, it has been reported that preclinical in vivo

studies in tumor models demonstrated that PRJ1-3024 significantly inhibited the growth of

multiple tumor types.[2] The compound has received IND approval from the FDA and NMPA

and is currently in Phase I/II clinical trials for advanced solid tumors.[2] Pharmacodynamic

assessments in the clinical setting include the evaluation of SLP-76 phosphorylation.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The following are summaries of key experimental protocols used in the evaluation of PF-
07265028.

HPK1 Enzymatic Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12599120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12599120/
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the direct inhibitory activity of the compound against the HPK1

enzyme.

Methodology: Recombinant human HPK1 enzyme is incubated with a peptide substrate and

ATP. The test compound is added at various concentrations. The kinase reaction is allowed

to proceed, and the amount of phosphorylated substrate is quantified. IC50 values are

calculated from the dose-response curve.

Cellular pSLP-76 Assay
Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

Methodology: Human peripheral blood mononuclear cells (PBMCs) are pre-incubated with

escalating concentrations of the HPK1 inhibitor. T-cell receptor signaling is then stimulated

using anti-CD3/CD28 antibodies. Following stimulation, cells are lysed, and the levels of

phosphorylated SLP-76 (pSLP-76) at serine 376 are measured by a quantitative

immunoassay. EC50 values are determined from the dose-response curve of pSLP-76

inhibition.

In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor.

Methodology: Immunocompetent mice are inoculated with a syngeneic tumor cell line (e.g.,

MC38 colorectal adenocarcinoma). Once tumors reach a palpable size, mice are

randomized into treatment groups (e.g., vehicle control, PF-07265028). The compound is

administered orally at a specified dose and schedule. Tumor growth is monitored regularly by

caliper measurements, and tumor growth inhibition (TGI) is calculated relative to the vehicle

control group.
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General Preclinical Evaluation Workflow for an HPK1 Inhibitor
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Preclinical Evaluation Workflow for HPK1 Inhibitors.

Summary and Conclusion
Both PF-07265028 and PRJ1-3024 represent promising therapeutic candidates targeting the

immunosuppressive kinase HPK1 for the treatment of cancer. Based on the available data, PF-
07265028 has been extensively characterized in preclinical studies, demonstrating potent and

selective inhibition of HPK1, favorable pharmacokinetic properties across multiple species, and

presumably, in vivo efficacy that supported its advancement into clinical trials.

While PRJ1-3024 is also in clinical development and has shown preclinical anti-tumor activity, a

detailed public disclosure of its preclinical data package is not yet available. A direct, data-

driven comparison of potency, selectivity, and pharmacokinetics is therefore challenging at this

time. Researchers and drug development professionals should anticipate further data

disclosures from both programs at upcoming scientific meetings and in peer-reviewed

publications to enable a more comprehensive comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15613986?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Titles and Publications - SITC 2023 [sitcancer.org]

2. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust
antitumor responses, distinct from immune checkpoint blockade - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preclinical Comparison of HPK1 Inhibitors: PF-
07265028 versus PRJ1-3024]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613986#pf-07265028-versus-prj1-3024-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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